2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide
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Overview
Description
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride and 4-aminophenylacetic acid.
Formation of Intermediate: The 4-aminophenylacetic acid is first reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide intermediate.
Deprotection and Final Modification: The protecting group is removed, and the intermediate is further reacted with methylamine to introduce the methylamino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Oxidation Reactions: The methylamino group can undergo oxidation to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of amines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
- 2-chloro-N-{4-[3-(ethylamino)-3-oxopropyl]phenyl}benzamide
- 2-chloro-N-{4-[3-(propylamino)-3-oxopropyl]phenyl}benzamide
Uniqueness
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[4-[3-(methylamino)-3-oxopropyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-19-16(21)11-8-12-6-9-13(10-7-12)20-17(22)14-4-2-3-5-15(14)18/h2-7,9-10H,8,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMXSBJXLFMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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